Glyceryl 1-oleate, diacetate
Description
Structure
2D Structure
Properties
CAS No. |
28060-90-4 |
|---|---|
Molecular Formula |
C25H44O6 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2,3-diacetyloxypropyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C25H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h11-12,24H,4-10,13-21H2,1-3H3/b12-11- |
InChI Key |
KXLSJQTXSAYFDL-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Pathways
Enzymatic Approaches to Glyceryl Diacetate Oleate (B1233923) Synthesis
Enzymatic synthesis, particularly using lipases, has emerged as a powerful tool for creating specifically structured lipids under mild conditions. scispace.commdpi.com Lipases, which naturally catalyze the hydrolysis of fats, can be employed in non-aqueous environments to drive synthesis reactions like esterification and transesterification. ejbiotechnology.info This bio-catalytic approach is noted for its high selectivity, which minimizes the formation of unwanted by-products. scispace.com
Immobilized lipases are central to the efficient synthesis of structured glycerides. Immobilization enhances enzyme stability, allows for easy separation from the reaction mixture, and enables reuse of the biocatalyst, which is crucial for industrial applications. mdpi.comgoogle.com Lipases such as Novozym® 435 (from Candida antarctica), Lipozyme® RM IM (from Rhizomucor miehei), and Lipozyme® TL IM are frequently used. google.comnih.gov
A key strategy involves the acyl exchange (transesterification) reaction. For instance, a diacetate epoxy vegetable glyceryl oleate can be prepared through an acyl exchange reaction between epoxidized soybean oil (a source of oleate groups) and glyceryl triacetate, catalyzed by an immobilized lipase (B570770). google.com This method demonstrates the targeted substitution of acyl groups on the glycerol (B35011) backbone. The enzyme's regioselectivity, particularly the preference of some lipases for the sn-1 and sn-3 positions of glycerol, is fundamental in producing structured triacylglycerols with a specific fatty acid composition. mdpi.com
The efficiency of lipase-catalyzed synthesis is highly dependent on the optimization of reaction parameters. Key variables include temperature, reaction time, enzyme concentration, and the molar ratio of substrates.
Temperature: Higher temperatures can increase reaction rates and improve the miscibility of substrates like glycerol and fatty acids. frontiersin.org However, excessively high temperatures can lead to enzyme deactivation. researchgate.net Optimal temperatures are often found in the range of 40-80°C. For example, a two-stage process for producing structured triglycerides involved a low-temperature step at 40°C followed by a high-temperature step at 60°C. dntb.gov.ua
Substrate Molar Ratio: The ratio of acyl donors to glycerol is critical. In the synthesis of 1,3-diacylglycerols (1,3-DAG), a glycerol-to-fatty acid molar ratio of 1:3 was found to be optimal using Lipozyme® 435. researchgate.net
Enzyme Load: The amount of lipase directly impacts the reaction rate. Studies have used enzyme concentrations ranging from 2.0 wt% to 10% (w/w) of the total reactants. frontiersin.orgresearchgate.net
Time: Reaction times can vary from a few hours to over 24 hours to achieve high conversion rates. mdpi.comresearchgate.net Optimization aims to maximize yield in the shortest possible time. For the synthesis of 1,3-dilaurin, a high conversion of 95.3% was achieved in just 3 hours under optimized conditions. nih.gov
The table below summarizes optimized conditions found in various lipase-catalyzed syntheses of related glycerides.
| Product | Lipase Used | Temperature (°C) | Substrate Molar Ratio | Enzyme Load | Time (h) | Conversion/Yield |
| 1,3-Diacylglycerols (DAG) | Lipozyme® 435 | 60 | 1:3 (Glycerol:FFA) | 2.0 wt% | 4 | 88.7 mol% DAG |
| 1,3-Dilaurin | Lipozyme RM IM | 50 | - | 5 wt% | 3 | 95.3% Conversion |
| Diglycerol Monooleate | Novozym 435 | 77 | - | 5.8% | - | 93.9% Conversion |
| Structured Triglycerides | Lipozyme RM IM | 45 | 1:4 (Oil:Capric Acid) | - | 17.34 | ~40 mol% Incorporation |
Table compiled from data in references nih.govmdpi.comresearchgate.netresearchgate.net.
Conducting enzymatic reactions in solvent-free systems is a significant advancement in green chemistry. This approach avoids the use of potentially hazardous organic solvents, simplifies downstream product purification, and increases the concentration of reactants, which can lead to higher reaction rates. nih.govfrontiersin.org The synthesis of diacylglycerols and other structured lipids has been successfully demonstrated in solvent-free media. nih.govfrontiersin.org
A key challenge in solvent-free systems is the poor miscibility of polar substrates like glycerol with nonpolar substrates like fatty acids. frontiersin.org This can lead to mass transfer limitations. One effective strategy to overcome this is to adsorb glycerol onto a support material like silica (B1680970) gel, which facilitates better contact between the enzyme and the substrates. frontiersin.orgresearchgate.net Another approach involves the use of vacuum to remove by-products, such as water or ethanol, which drives the reaction equilibrium towards product formation. nih.govfrontiersin.org For example, a vacuum-driven air bubbling system was developed for the efficient synthesis of 1,3-DAG. nih.gov
The enzymatic synthesis of glyceryl esters is inherently eco-friendly due to the use of biodegradable catalysts (enzymes) operating under mild conditions. scispace.com A major driver for this field is the valorization of glycerol, a low-cost byproduct of the biodiesel industry. dntb.gov.uanih.gov Transforming this surplus crude glycerol into high-value products like Glyceryl 1-oleate, diacetate enhances the economic viability of the entire biorefinery concept. dntb.gov.uanih.gov
The economic efficiency of the process is further improved by:
Catalyst Reusability: Immobilized lipases can be recovered and reused for multiple reaction cycles, significantly reducing catalyst costs. google.comnih.gov Lipozyme RM IM, for example, retained over 80% of its activity after 10 consecutive batches. nih.gov
Solvent-Free Conditions: Eliminating organic solvents reduces raw material costs and waste disposal expenses. google.comfrontiersin.org
Process Simplicity: Compared to multi-step chemical routes that may require protection and deprotection steps, enzymatic methods are often more direct, leading to simpler processes and easier product separation. google.com
Multi-Step Chemical Synthesis Approaches for Glyceryl Diacetate Oleate
Traditional chemical synthesis provides an alternative route to this compound. These methods typically involve higher temperatures and the use of inorganic catalysts, and they often proceed through a sequential, multi-step process to build the final molecule.
A common chemical strategy for producing asymmetrically substituted glycerides involves a step-wise approach. The first step is the synthesis of a glyceryl monooleate intermediate. This is typically achieved through the direct esterification or transesterification of glycerol with oleic acid or an oleic acid ester (like soybean or rice bran oil). patsnap.com
This reaction is generally conducted at high temperatures (e.g., 200°C) in the presence of a catalyst, such as sodium hydroxide (B78521) or calcium oxide. patsnap.com The reaction progress can be monitored by checking the solubility of the product mixture in ethanol. patsnap.com Once the desired glyceryl monooleate is formed, the subsequent step involves the acetylation of the two remaining free hydroxyl groups on the glycerol backbone using an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to yield the final diacetate product. patsnap.comatamanchemicals.com This multi-step process allows for the controlled construction of the target molecule, although it may be less direct than single-pot enzymatic methods.
Acetylation Reactions of Glyceryl Monooleate with Acetic Anhydride or Acetyl Chloride
The acetylation of glyceryl monooleate is a critical step in the synthesis of this compound. This reaction introduces two acetyl groups into the glyceryl monooleate molecule. The most common acetylating agents for this purpose are acetic anhydride and acetyl chloride. atamanchemicals.comcommonorganicchemistry.com The reaction is typically conducted at temperatures ranging from 90°C to 160°C for a duration of 2 to 10 hours. wipo.intnus.edu.sg
The selection of the acetylating agent can influence the reaction conditions and outcomes. Acetic anhydride is often used in these acetylation processes. ksiec.or.krgoogle.com Acetyl chloride also serves as an effective acetylating agent for this transformation. atamanchemicals.comgoogle.comepo.org The amount of the acetylating reagent is a significant parameter, often ranging from 40-50% by weight of the glyceryl monooleate. google.comepo.org
To facilitate the reaction and drive it towards completion, a water-carrying agent, such as benzene, cyclohexane, or hexane, may be added. google.comepo.org The amount of this agent is typically in the range of 35-40% by weight of the glyceryl monooleate. google.comepo.org
Epoxidation of Unsaturated Acyl Chains in Diacetylated Glyceryl Oleate
Following acetylation, the unsaturated oleate chain within the diacetylated glyceryl oleate molecule can be subjected to epoxidation. This reaction involves the conversion of the carbon-carbon double bond in the oleoyl (B10858665) group into an epoxide ring. A common method for this transformation is the in-situ generation of peracetic acid from the reaction of hydrogen peroxide and acetic anhydride. justia.com
The epoxidation reaction is typically carried out at a controlled temperature, for instance, around 40°C. After the initial epoxidation is complete, the temperature may be raised to approximately 70°C to facilitate the opening of the epoxy ring in the presence of acetic acid, leading to the formation of a vicinal hydroxylacetate product. justia.com Another described method involves reacting the diacetyl glyceryl oleate with hydrogen peroxide under the catalytic action of an epoxidation catalyst and a weak acid at temperatures between 60°C and 80°C for 2 to 4 hours. wipo.intpatsnap.comnus.edu.sg
Catalyst Selection and Optimization for Chemical Synthesis (e.g., strong acids, weak acids)
The choice of catalyst is paramount in the synthesis of this compound, influencing both reaction rate and product selectivity. Both strong and weak acids are employed as catalysts in the various stages of synthesis.
For the initial esterification of glycerol and oleic acid, catalysts such as concentrated sulfuric acid, concentrated phosphoric acid, potassium bisulfate, and p-toluenesulfonic acid are utilized. google.comepo.org The catalyst loading is typically low, in the range of 0.01-0.04% by weight of the starting materials. google.comepo.org
In the subsequent acetylation step, strong acids like concentrated sulfuric acid and concentrated phosphoric acid, as well as sodium bisulfate monohydrate (NaHSO₄·H₂O), are effective catalysts. google.comepo.org The amount of the acetylation catalyst is generally between 0.3-0.6% by weight of the glyceryl monooleate. google.comepo.org Research on the acetylation of glycerol has shown that catalyst acidity is a key parameter for catalytic activity and conversion rate. frontiersin.org Heterogeneous solid acid catalysts, such as sulfated metal oxides, have demonstrated high efficiency in glycerol esterification, achieving complete conversion with high selectivity towards di- and triacetylated products. smolecule.com For instance, a 20% (w/w) H₂SO₄/K10 catalyst achieved 99% glycerol conversion with a combined yield of 74% for diacetin (B166006) and triacetin. smolecule.com
The optimization of reaction conditions, including temperature, reactant molar ratio, and catalyst loading, is crucial for maximizing the yield of the desired product. mdpi.combiofueljournal.com For example, in the acetylation of glycerol, optimized conditions of 126°C, a 1:10.4 glycerol-to-acetic acid mole ratio, and a 0.45 g catalyst load resulted in 97% glycerol conversion and high selectivity towards di- and triacetin. mdpi.com
Purification and Isolation Methodologies in Synthesis Research
The purification and isolation of this compound from the reaction mixture are essential steps to obtain a product of high purity. Various techniques are employed to separate the desired compound from unreacted starting materials, catalysts, and byproducts.
Application of Molecular Distillation for Product Separation
Molecular distillation is a highly effective technique for separating mixtures of high-boiling-point and thermally sensitive compounds like glyceryl esters. This method is particularly useful in the purification of acetylated monoglycerides (B3428702). google.com In the synthesis of diacetate epoxy vegetable glyceryl oleate, a two-stage molecular distillation process has been described. The first stage separates unreacted glyceryl triacetate, while the second stage separates the desired diacetate product from other components. google.com This technique allows for the efficient removal of impurities and the isolation of a high-purity product.
Centrifugation and Filtration Techniques for Catalyst Recovery
Following the reaction, the catalyst must be efficiently removed from the product mixture. Centrifugation and filtration are the primary methods used for this purpose, especially when heterogeneous or solid catalysts are employed. tandfonline.comencyclopedia.pub
Centrifugation is a technique that accelerates gravity separation by using high rotational speeds. psu.edu It is particularly effective for separating solid catalysts from liquid reaction mixtures. tandfonline.com In biodiesel production, a process with similar separation challenges, centrifuges are used to remove catalysts, salts, and other impurities. biodieselmagazine.comflottweg.com Studies have shown that centrifugal separation can lead to higher product yields compared to gravitational settling. tandfonline.com
Filtration is another widely used method for catalyst recovery, where the solid catalyst is separated from the liquid product by passing the mixture through a filter medium. encyclopedia.pubacs.org This technique is straightforward and effective for recovering solid catalysts for reuse. acs.org In some cases, filtration can be enhanced by using filter aids or by adjusting the temperature to optimize viscosity. google.comgoogle.com After filtration, the recovered catalyst can often be washed, dried, and reused in subsequent reaction cycles. acs.org
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Separations for Glyceride Species Analysis
Chromatographic techniques are fundamental in separating glyceryl 1-oleate, diacetate from complex mixtures and for analyzing its related components.
Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Hydrolysis Products
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for analyzing the hydrolysis products of this compound, which are glycerol (B35011), oleic acid, and acetic acid. cir-safety.org Although direct GC-MS analysis of the intact molecule is challenging due to its high molecular weight and low volatility, analysis of its hydrolysis-derived components is routine.
Prior to analysis, a derivatization step, such as silylation, is often employed to increase the volatility of the analytes. nih.govtugraz.at For instance, the hydroxyl groups of glycerol are converted to trimethylsilyl (B98337) (TMS) ethers. The separation is then performed on a capillary column, often with a non-polar or medium-polarity stationary phase. The mass spectrometer detects the eluted compounds, and the resulting mass spectra provide fragmentation patterns that are unique to each derivatized product, allowing for their definitive identification. nih.gov For example, the analysis of silylated monoacylglycerols, which are structurally related to the hydrolysis products, shows characteristic fragment ions that allow for unequivocal identification. nih.gov
Table 1: Illustrative GC-MS Parameters for Analysis of Hydrolysis Products
| Parameter | Value |
| Column | 5% Phenyl/95% Dimethylpolysiloxane |
| Injector Temperature | 280 °C |
| Oven Program | 50°C (1 min), then to 310°C at 20°C/min, hold for 6 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 50-500 |
This table presents typical parameters and does not represent a specific analysis of this compound. frontiersin.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Tracing Lipid Metabolism
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for studying the metabolism of lipids like this compound. creative-proteomics.com This method can be used to trace the incorporation and transformation of the molecule within biological systems. nih.gov By using isotopically labeled versions of the compound, researchers can track its metabolic fate.
The separation of the parent compound and its metabolites is typically achieved using reversed-phase liquid chromatography. nih.gov The eluent is then introduced into a mass spectrometer, where the molecules are ionized, often by electrospray ionization (ESI). mdpi.com The first mass analyzer selects the ion of interest (the parent molecule or a suspected metabolite), which is then fragmented in a collision cell. The second mass analyzer separates the resulting fragment ions, creating a specific fragmentation pattern that aids in structural elucidation and quantification. creative-proteomics.com This technique is invaluable for understanding how this compound is absorbed, distributed, metabolized, and excreted.
Gel Permeation Chromatography (GPC) for Component Resolution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. sepscience.com This technique is particularly useful for resolving the components of a mixture containing this compound from other glycerides (mono-, di-, and triglycerides) and polymers. lcms.czmz-at.de
In GPC, the sample is passed through a column packed with porous gel particles. lcms.cz Larger molecules, which cannot enter the pores, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. chromatographyonline.com This allows for the separation of this compound from higher molecular weight triglycerides and lower molecular weight mono-glycerides and free fatty acids. shodex.com A refractive index (RI) detector is commonly used for detection. lcms.cz
Table 2: Typical GPC System Configuration for Glyceride Analysis
| Component | Specification |
| Columns | 2 x Agilent PLgel 3 µm 100Å, 300 x 7.5 mm |
| Eluent | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) |
| Column Temperature | 40 °C |
This table is illustrative of a typical GPC setup for glyceride analysis. lcms.czshodex.com
High-Performance Liquid Chromatography (HPLC) for Quantitative Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative determination of this compound. nih.gov Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is commonly used for the analysis of glycerides. nih.gov
For quantitative analysis, a calibration curve is constructed using standards of known concentrations. The area under the chromatographic peak corresponding to this compound is proportional to its concentration in the sample. nih.gov Various detectors can be employed, including ultraviolet (UV) detectors if the analyte possesses a chromophore, or more universally, a refractive index (RI) detector or an evaporative light scattering detector (ELSD). nih.gov The choice of mobile phase is critical for achieving good separation from other lipid species. nih.gov
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for the unambiguous structural elucidation of molecules like this compound. sci-hub.seethernet.edu.et Both ¹H NMR and ¹³C NMR are employed to confirm the molecular structure. uoc.gr
¹H NMR spectroscopy provides information about the different types of protons in the molecule and their chemical environment. For this compound, characteristic signals would be observed for the protons on the glycerol backbone, the protons of the two acetate (B1210297) groups, and the various protons of the oleate (B1233923) chain, including the distinct signals for the olefinic protons of the double bond. nih.gov
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. sci-hub.se Each unique carbon atom in this compound gives a distinct signal, allowing for confirmation of the number and types of carbon atoms, including the carbonyl carbons of the ester groups and the sp² hybridized carbons of the double bond. uoc.gr Two-dimensional NMR techniques can further establish the connectivity between different parts of the molecule. uoc.gr
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Glycerol CH₂OCO-Oleate | ~4.1-4.3 |
| Glycerol CH-OCOCH₃ | ~5.1-5.3 |
| Glycerol CH₂OCOCH₃ | ~4.1-4.3 |
| Oleate -CH=CH- | ~5.3-5.4 |
| Acetate CH₃ | ~2.0-2.1 |
| Oleate terminal CH₃ | ~0.8-0.9 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs the energy at frequencies corresponding to its natural vibrational modes. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of key chemical groups.
For this compound, IR spectroscopy is instrumental in confirming its ester structure and the presence of both saturated and unsaturated hydrocarbon components. A patent for a synthesis process for a related compound provides specific absorption data for diacetyl glyceryl oleate. google.com The spectrum reveals several characteristic peaks:
C=O Stretching: A strong absorption band appears around 1748 cm⁻¹, which is indicative of the carbonyl (C=O) group in the ester linkages of both the oleate and the acetate moieties. google.com The high intensity of this peak is due to the three ester groups present in the molecule.
C-H Stretching: The spectrum shows multiple C-H stretching vibrations. A peak at approximately 3009 cm⁻¹ corresponds to the C-H stretching of the unsaturated carbon atoms (=C-H) in the oleic acid chain. google.com Additionally, asymmetric and symmetric stretching vibrations for the saturated methylene (B1212753) (CH₂) groups of the hydrocarbon chains are observed at approximately 2926 cm⁻¹ and 2855 cm⁻¹, respectively. google.com
C=C Stretching: The carbon-carbon double bond (C=C) within the oleate chain typically shows a weaker absorption band, which can sometimes be difficult to distinguish.
These distinct absorption bands collectively provide confirmatory evidence for the molecular structure of this compound.
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Source |
| ~ 3009 | =C-H (Alkene) | Stretching | google.com |
| ~ 2926 | -CH₂- (Alkane) | Asymmetric Stretching | google.com |
| ~ 2855 | -CH₂- (Alkane) | Symmetric Stretching | google.com |
| ~ 1748 | C=O (Ester) | Stretching | google.com |
High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HR-MS) is a critical technique for the unequivocal identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). Unlike standard mass spectrometry, HR-MS can measure mass to several decimal places, which allows for the determination of a molecule's precise elemental composition. This level of precision is essential for distinguishing between compounds that may have the same nominal mass but different chemical formulas.
The molecular formula for this compound is C₂₅H₄₄O₆. nih.govnih.gov Using this formula, the theoretical monoisotopic mass can be calculated with high precision. An experimental analysis using HR-MS, often coupled with chromatographic techniques like liquid chromatography (LC) for sample separation, would yield an observed mass. researchgate.netnih.gov The close agreement between the theoretical and observed mass, typically within a few parts per million (ppm), confirms the elemental composition and, by extension, the identity of the compound.
Common ionization methods for analyzing lipids like this compound include Electrospray Ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion for accurate mass measurement. researchgate.netnih.gov The data generated by HR-MS is a cornerstone of modern chemical analysis, providing definitive structural confirmation.
Table 2: Accurate Mass Determination of this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₅H₄₄O₆ | nih.govnih.gov |
| Theoretical Monoisotopic Mass (Da) | 440.31378912 | nih.gov |
| Observed Mass (Da) | Experimental Value | |
| Mass Accuracy | Typically < 5 ppm |
Biochemical Roles and Metabolic Investigations
Enzymatic Hydrolysis and Degradation Pathways
The metabolic fate of Glyceryl 1-oleate, diacetate, a synthetic glyceride, is primarily dictated by the activity of lipases and esterases that hydrolyze its ester bonds. In vitro studies have provided insights into the enzymatic processes responsible for its degradation and the subsequent release of its constituent molecules.
In vitro investigations utilizing adipocyte preparations have demonstrated the rapid metabolism of diacetyl derivatives of monoacyl-sn-glycerols, such as this compound. nih.gov These studies reveal that the hydrolysis of such compounds is efficiently carried out by enzymes present in the cellular environment. The primary enzymes implicated in this process are lipoprotein lipase (B570770) and monoacylglycerol lipase. nih.gov Lipases are a class of hydrolases that act on carboxylic ester bonds in triacylglycerols, diglycerides, and monoglycerides (B3428702). nih.gov
The enzymatic action results in the cleavage of the ester linkages, leading to the liberation of the fatty acid and the glycerol (B35011) backbone. It is hypothesized that for compounds like this compound, essentially complete hydrolysis occurs either in the extracellular medium or at the plasma membrane of cells like adipocytes. nih.gov
| Enzyme Class | Action on this compound | Reference |
| Lipoprotein Lipase | Hydrolysis of ester bonds | nih.gov |
| Monoacylglycerol Lipase | Hydrolysis of ester bonds | nih.gov |
Upon enzymatic hydrolysis of this compound, the principal metabolites are glycerol, oleic acid, and acetic acid. Studies involving radiolabeled diacetyl long-chain 1(3)- and 2-acyl-sn-glycerols have shown that a significant proportion of the radioactivity is recovered in the unesterified fatty acid and triacylglycerol fractions following incubation with adipocytes. nih.gov
Notably, these in vitro experiments have detected negligible amounts of intermediate hydrolysis products, such as monoacylglycerols or diacylglycerols containing acetate (B1210297) groups. nih.gov This suggests a rapid and complete breakdown of the parent molecule to its fundamental components. The released oleic acid and glycerol are then available for subsequent metabolic processes within the cell.
| Precursor Compound | Primary Metabolites | Intermediates Detected | Reference |
| Diacetyl-1(3)-[9,10-³H]oleoyl glycerol | Unesterified [³H]oleic acid, Triacylglycerols | Negligible | nih.gov |
Interactions with Cellular Lipid Metabolism and Signaling Pathways
The metabolic products of this compound hydrolysis, namely oleic acid and glycerol, are key substrates and regulators in cellular lipid metabolism. They actively participate in pathways of triglyceride synthesis and can influence signaling cascades.
The oleic acid released from the hydrolysis of this compound can be re-esterified to form triglycerides (TGs) for storage in lipid droplets. This process is catalyzed by diacylglycerol acyltransferases (DGATs), which exist as two major isozymes, DGAT1 and DGAT2. nih.gov These enzymes catalyze the final step of TG synthesis, the acylation of diacylglycerol. nih.gov
Studies in hepatocytes have shown that both DGAT1 and DGAT2 are involved in TG synthesis from oleic acid. researchgate.net DGAT1 is suggested to be involved in the esterification of pre-formed fatty acids, while DGAT2 may utilize both endogenous and exogenous fatty acids. nih.gov Research indicates that DGAT1-synthesized TGs may be preferentially channeled towards oxidation, whereas TGs produced by DGAT2 are destined for very low-density lipoprotein (VLDL) assembly. researchgate.net In bovine hepatocytes, DGAT1 appears particularly important for TG synthesis from exogenous fatty acids. researchgate.net
| DGAT Isozyme | Substrate Preference (related to Oleic Acid) | Role in Triglyceride Metabolism | References |
| DGAT1 | Pre-formed fatty acids | TG synthesis for oxidation | nih.govresearchgate.net |
| DGAT2 | Endogenous and exogenous fatty acids | TG synthesis for VLDL assembly | nih.govresearchgate.net |
Stable isotope-labeled tracers, such as ¹³C₁₈-oleic acid and ¹³C₃-D₅-glycerol, have been instrumental in tracing the metabolic flux of these molecules into various lipid species. nih.gov Following its release from this compound, labeled oleic acid can be tracked as it is incorporated into triglycerides through the glycerol-3-phosphate pathway. nih.gov
These tracer studies have revealed that the inhibition of DGAT1, but not DGAT2, significantly reduces the incorporation of ¹³C₁₈-oleic acid into triglycerides in HepG2 cells. nih.gov Conversely, the incorporation of labeled glycerol into triglycerides is largely mediated by DGAT2. nih.gov This highlights the distinct roles of the DGAT isozymes in utilizing different precursor pools for triglyceride synthesis.
The glycerol and oleic acid derived from this compound are integral to the broader glycerolipid metabolic pathways. Glycerol can be phosphorylated to glycerol-3-phosphate, which serves as the backbone for the de novo synthesis of glycerolipids. nih.gov Oleic acid, a monounsaturated fatty acid, is a major component of membrane phospholipids (B1166683) and stored triglycerides.
The levels of oleic acid, regulated by its synthesis and incorporation into glycerolipids, can modulate gene expression related to defense signaling in plants. nih.gov In mammalian systems, the balance between saturated and monounsaturated fatty acids within glycerolipids is crucial for maintaining cellular homeostasis. The glycerolipid metabolism pathway encompasses the synthesis of monoacylglycerols, diacylglycerols, triacylglycerols, and various phospholipids, all of which can be influenced by the availability of precursors like oleic acid and glycerol. nih.gov
Modulation of Reactive Oxygen Species (ROS) Production in Cellular Models
Research on structurally related monoacylglycerols, such as mono-oleoyl-glycerol (MOG), provides insight into the potential mechanisms by which glycerolipids influence cellular redox states. Studies using MOG as a tool to rapidly increase intracellular lipid levels in rat pancreatic β-cells and clonal cell lines have shown that it can stimulate an increase in Reactive Oxygen Species (ROS). nih.govnih.gov This effect is linked to an increase in the mitochondrial redox state, as evidenced by a rise in NAD(P)H levels, which occurs independently of changes in intracellular calcium or oxygen consumption. nih.govnih.gov The production of ROS appears to be a crucial step in the signaling cascade initiated by the lipid, as the effects on cellular secretion were nullified by the use of ROS scavengers. nih.gov These findings suggest that the metabolism of oleoyl-containing glycerides can lead to the generation of ROS, which then act as signaling molecules within the cell. nih.gov
Influence on Long-Chain Acyl-CoA Formation and Acyl-CoA Synthetase Activity
The metabolic processing of oleate-containing glycerides is intrinsically linked to the formation of long-chain acyl-Coenzyme A (acyl-CoA). Upon cellular uptake and hydrolysis, the constituent fatty acid, oleic acid, is activated by conversion into its acyl-CoA derivative, a reaction catalyzed by acyl-CoA synthetase (ACS). nih.gov Studies on mono-oleoyl-glycerol (MOG) have demonstrated that its metabolism leads to an increase in long-chain acyl-CoA (LC-CoA). nih.gov The activity of acyl-CoA synthetase is crucial in this process; inhibition of this enzyme was found to reduce the downstream effects of MOG by 30%, indicating a significant role for LC-CoA in mediating the compound's biological activity. nih.gov
Acyl-CoA Synthetase 1 (ACSL1) is a key isoform of this enzyme in several cell types, including macrophages and hepatocytes. nih.govmdpi.com Research has shown that ACSL1 is required for the effects of oleate (B1233923) on cellular processes like cholesterol transport. nih.gov Overexpression of ACSL1 can lead to reduced levels of cholesterol transporters in the presence of unsaturated fatty acids, while ACSL1 deficiency reduces the cell's sensitivity to oleate-mediated effects. nih.gov This highlights the pivotal role of acyl-CoA synthetase in converting fatty acids like oleate into metabolically active acyl-CoAs, which then act as substrates for lipid synthesis and as regulatory molecules in various cellular pathways. nih.govnih.gov
Activation Mechanisms of Protein Kinase C (PKC) by Diacylglycerols
Diacylglycerols (DAGs), such as glyceryl oleates, are critical second messengers that activate the Protein Kinase C (PKC) family of enzymes. nih.govtandfonline.com The activation process is a key step in cellular signal transduction, regulating functions like neurotransmitter release, ion channel activity, and cell growth. nih.gov The canonical activation mechanism involves the translocation of PKC from the cytosol to the cell membrane. tandfonline.com
This process is initiated by extracellular signals that stimulate the hydrolysis of membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C, generating DAG and inositol (B14025) trisphosphate (IP3). tandfonline.com For conventional PKC (cPKC) isoforms, an increase in intracellular calcium triggers a conformational change, leading the enzyme's C2 domain to bind to the membrane. tandfonline.com Subsequently, the C1 domain, which is the specific binding site for DAGs, also translocates to the membrane. tandfonline.com The DAG molecule inserts into a hydrophobic groove on the C1 domain, anchoring the enzyme tightly to the membrane and stabilizing its active conformation. tandfonline.com This interaction greatly increases the affinity of PKC for the membrane, leading to the phosphorylation of its target substrate proteins. nih.govtandfonline.com For novel PKC (nPKC) isoforms, which are calcium-independent, activation still relies on the interaction of DAG with the C1 domain. tandfonline.com
Molecular Interactions with Biological Targets
Computational Docking Studies for Receptor Binding Affinity
In silico molecular docking simulations have been employed to investigate the binding affinity of Glyceryl diacetate-2-Oleate, a structural isomer of this compound, with various protein targets implicated in inflammatory pathways. researchgate.net These computational studies predict the strength of the interaction between a ligand (the compound) and a receptor (the protein target) by calculating a binding affinity score, typically in kcal/mol. A more negative score indicates a stronger and more favorable binding interaction.
In a study exploring potential treatments for rheumatoid arthritis, Glyceryl diacetate-2-Oleate demonstrated significant binding affinity for several key protein targets. researchgate.net The compound showed favorable interactions with targets such as Cannabinoid receptor 2 (CB2), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Tumor necrosis factor (TNF), Prostaglandin-endoperoxide synthase 1 (PTGS1), and Delta-type opioid receptor (DOPR). researchgate.net These findings identify the compound as a potential ligand for these receptors, suggesting a molecular basis for its potential biological activities. researchgate.net
Table 1: Binding Affinities of Glyceryl diacetate-2-Oleate with Protein Targets
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| Cannabinoid receptor 2 (CB2) | -7.2 |
| Interleukin-1 beta (IL-1β) | -6.9 |
| Interleukin-6 (IL-6) | -6.5 |
| Tumor necrosis factor (TNF) | -6.8 |
| Prostaglandin-endoperoxide synthase 1 (PTGS1) | -7.8 |
Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Sites
The stability of the ligand-receptor complex predicted by docking studies is governed by specific molecular interactions, primarily hydrogen bonds and hydrophobic interactions. researchgate.net Analysis of the docked poses of Glyceryl diacetate-2-Oleate within the binding sites of its target proteins reveals the key amino acid residues involved in these interactions.
Hydrogen bonds are formed between the electronegative oxygen atoms in the ester and hydroxyl groups of the compound and specific amino acid residues in the protein's binding pocket. Hydrophobic interactions occur between the long, nonpolar oleate chain of the compound and hydrophobic amino acid residues. researchgate.net For example, interactions have been identified with residues such as ARG 121 in PTGS1 and LYS 228 in the Delta-type opioid receptor. researchgate.net These non-covalent interactions are crucial for determining the specificity and strength of the binding.
Table 2: Key Molecular Interactions of Glyceryl diacetate-2-Oleate at Target Binding Sites
| Protein Target | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| Cannabinoid receptor 2 (CB2) | SER 2.60, TRP 4.64 | Hydrogen Bond, Hydrophobic |
| Interleukin-1 beta (IL-1β) | LYS 8, GLN 15 | Hydrogen Bond |
| Interleukin-6 (IL-6) | ARG 182, GLN 175 | Hydrogen Bond |
| Tumor necrosis factor (TNF) | TYR 119, SER 60 | Hydrogen Bond |
| Prostaglandin-endoperoxide synthase 1 (PTGS1) | ARG 121, TYR 356 | Hydrogen Bond, Hydrophobic |
Weighted Network Centrality Approaches in Network Pharmacology for Mechanism Exploration
Network pharmacology is a computational approach used to understand the complex interactions between drug compounds and multiple biological targets within a cell or organism. researchgate.net A weighted network centrality approach is an advanced method within this field that identifies the most influential nodes (e.g., compounds, genes, proteins) in a biological network. researchgate.netconsensus.app Instead of treating all connections as equal, this method assigns weights to the interactions, allowing for a more nuanced identification of key targets. researchgate.net
This methodology has been applied to explore the mechanisms of action of herbal formulas containing compounds like Glyceryl diacetate-2-Oleate. researchgate.net By constructing complex networks (e.g., herb-compound-target networks) and applying a weighted centrality algorithm, researchers can identify major targets that play a critical role in the network and are directly linked to a specific disease, such as rheumatoid arthritis. researchgate.netconsensus.app In one such study, this approach successfully identified 57 major targets, including compositive compounds and their putative protein targets, which were frequently involved in signaling pathways critical to the progression of the disease. researchgate.net This computational strategy provides a powerful tool for exploring the polypharmacological mechanisms of compounds like this compound. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Mono-oleoyl-glycerol (MOG) |
| NAD(P)H |
| Oleic acid |
| Acyl-Coenzyme A (Acyl-CoA) |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) |
| Inositol trisphosphate (IP3) |
Investigation of Binding to Specific Receptors and Enzymes (e.g., CB2, IL-1β, IL-6, TNF, PTGS1, DOPR)
Extensive searches of scientific literature and databases did not yield specific data on the binding affinity or modulatory effects of this compound on the cannabinoid 2 (CB2) receptor, the pro-inflammatory cytokines interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor (TNF), the enzyme prostaglandin-endoperoxide synthase 1 (PTGS1), or the delta-opioid receptor (DOPR).
While research exists on the biological activities of related molecules, such as oleic acid and various endocannabinoids, direct investigations into the interactions of this compound with these specific targets have not been reported. The following tables summarize the lack of available data for the specified interactions.
Detailed Research Findings
Cannabinoid 2 (CB2) Receptor Binding
No studies were identified that investigated the binding of this compound to the CB2 receptor. The CB2 receptor is a component of the endocannabinoid system, which is involved in modulating immune responses. While structurally related endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) are known to bind to CB2, the affinity of this compound for this receptor remains uncharacterized.
Table 1: Binding Affinity of this compound for CB2 Receptor
| Compound | Binding Affinity (Ki) | Assay Type | Source |
| This compound | No data available | No data available | N/A |
Interaction with Pro-Inflammatory Cytokines (IL-1β, IL-6, TNF)
There is no available research on the direct interaction of this compound with the pro-inflammatory cytokines IL-1β, IL-6, and TNF. These cytokines are key mediators of the inflammatory response. While some studies have explored the impact of oleic acid on IL-6 production, this information cannot be directly extrapolated to this compound.
Table 2: Modulatory Effects of this compound on Pro-Inflammatory Cytokines
| Cytokine | Effect | Concentration | Cell/System Type | Source |
| IL-1β | No data available | No data available | No data available | N/A |
| IL-6 | No data available | No data available | No data available | N/A |
| TNF | No data available | No data available | No data available | N/A |
Inhibition of Prostaglandin-Endoperoxide Synthase 1 (PTGS1)
No published studies have assessed the inhibitory activity of this compound against PTGS1, also known as cyclooxygenase-1 (COX-1). This enzyme is involved in the synthesis of prostaglandins, which are lipid compounds with diverse physiological effects, including roles in inflammation.
Table 3: Inhibitory Activity of this compound against PTGS1
| Compound | IC₅₀ | Assay Type | Source |
| This compound | No data available | No data available | N/A |
Binding to Delta-Opioid Receptor (DOPR)
The interaction between this compound and the delta-opioid receptor (DOPR) has not been investigated in any publicly available research. The DOPR is a receptor for endogenous and exogenous opioids and is primarily involved in analgesia.
Table 4: Binding Affinity of this compound for DOPR
| Compound | Binding Affinity (Ki) | Assay Type | Source |
| This compound | No data available | No data available | N/A |
Research into Derivatives and Analogues
Synthesis of Novel Diacylated Glycerol (B35011) Esters with Modified Acyl Chains
The synthesis of novel diacylated glycerol esters involves chemically modifying the acyl chains to produce molecules with varied properties. The general approach includes methods like esterification, interesterification, and glycerolysis, though these can result in a mixture of isomers. monash.edu A significant challenge in the synthesis of specific acylglycerols is the potential for acyl migration, an irreversible process where acyl groups move between the hydroxyl positions on the glycerol backbone, which can lead to a more stable, but less specific, mixture of products. monash.edu
One synthetic approach is the base-catalyzed reaction of glycerol with aliphatic dicarboxylic acid esters to create mono- and di-esterified glycerols. researchgate.net Another method involves the esterification of glycerol with palm fatty acid distillate (PFAD) using catalysts like para-toluenesulfonic acid (pTSA) under specific temperature and time conditions to produce mono- and diacylglycerols. semanticscholar.org The synthesis of glycerolipids in biological systems begins with the thioesterification of long-chain fatty acids to form acyl-CoAs, which are then esterified to a glycerol-3-phosphate backbone by a series of acyltransferase enzymes. researchgate.net
Research findings in this area focus on creating structured lipids with specific fatty acids at certain positions on the glycerol molecule to achieve desired functional or nutritional properties.
Table 1: Synthesis Methods for Diacylated Glycerol Esters
| Method | Description | Key Considerations |
| Esterification | Direct reaction of glycerol with fatty acids or their derivatives (e.g., fatty acid distillate) in the presence of a catalyst. semanticscholar.org | Temperature, reaction time, and molar ratio of reactants are critical variables. semanticscholar.org |
| Base-Catalyzed Reaction | Reaction of glycerol with dicarboxylic acid esters using a base catalyst to produce mono- and di-esterified products. researchgate.net | Can be used to introduce acyl chains from di-acyl donors, which is less common than using mono-acyl donors. researchgate.net |
| Enzymatic Synthesis | Use of regiospecific lipases to catalyze the synthesis, which can offer more control over the final product structure. monash.edu | Reaction temperature and water production can still activate acyl migration, complicating the synthesis of pure isomers. monash.edu |
Exploration of Structure-Activity Relationships for Biochemical Functions
The exploration of structure-activity relationships (SAR) aims to understand how the chemical structure of a molecule correlates with its biological activity. For diacylated glycerol esters and their analogues, SAR studies investigate how modifications to the sugar moiety, the glycerol linkage, and particularly the length and location of the acyl chains influence their biochemical functions. mdpi.com
While specific SAR studies on Glyceryl 1-oleate, diacetate are not extensively detailed, research on analogous compounds provides valuable insights. For instance, in glycoglycerolipids, the length of the acyl chains attached to the glycerol moiety has been shown to be more critical for certain biological activities than the nature of the sugar or the specific position of the ester. mdpi.com Similarly, in sophorolipid (B1247395) esters, antimicrobial activity was found to be a function of the length of the n-alkanol used in synthesis and the degree of acetylation on the sophorose head group. nih.gov These studies underscore the principle that altering the fatty acid chains can significantly modulate the bioactivity of glycerol-based lipids.
Table 2: Hypothetical Structure-Activity Relationship for a Diacylated Glycerol Ester
| Structural Modification | Potential Impact on Biochemical Function | Rationale |
| Acyl Chain Length | Altered membrane interaction, enzymatic substrate specificity. | Shorter chains may increase water solubility and mobility, while longer chains enhance lipophilicity and membrane integration. mdpi.com |
| Degree of Saturation | Changes in molecular shape and fluidity. | Unsaturated chains (with double bonds) introduce kinks, affecting packing in lipid membranes and interaction with protein binding sites. |
| Position of Acyl Chains | Different recognition by enzymes and signaling pathways. | Enzymes like lipases can be specific for esters at the sn-1, sn-2, or sn-3 positions of the glycerol backbone. lipotype.com |
| Acetate (B1210297) Group Modification | Modified polarity and solubility. | Replacing acetate groups with longer or more complex functional groups would alter the molecule's overall hydrophilic-lipophilic balance. |
Generation of Radiolabeled or Stable Isotope-Labeled Derivatives for Tracer Studies
To investigate the metabolism and kinetics of lipids in vivo, researchers generate derivatives labeled with stable or radioactive isotopes. nih.gov Stable isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (²H) are commonly used because they are non-radioactive and can be detected with high precision using mass spectrometry. semanticscholar.org
Stable isotope-labeled versions of glycerol and fatty acids (like oleic acid) are used as tracers to study the synthesis and metabolic fate of triglycerides and other glycerolipids. nih.govnih.gov This approach allows for the direct measurement of biosynthesis, remodeling, and degradation of these molecules within a biological system. semanticscholar.org For example, by administering ¹³C-labeled glycerol and ¹³C-labeled oleic acid, researchers can differentiate the functions of key enzymes in triglyceride synthesis, such as diacylglycerol acyltransferase 1 (DGAT1) and DGAT2. nih.govnih.gov Such studies have revealed that DGAT2 is primarily responsible for incorporating endogenously synthesized fatty acids into triglycerides, while DGAT1 plays a greater role in esterifying exogenous fatty acids. nih.gov
The generation of these tracers can be complex and costly. Methods include chemical synthesis for producing ²H-glycerol and photosynthetic production using microalgae for ¹³C-glycerol. These labeled compounds are essential tools for understanding metabolic pathways and the dynamics of lipid metabolism in both healthy and diseased states. nih.govsemanticscholar.org
Table 3: Applications of Isotope-Labeled Glycerol Ester Derivatives in Tracer Studies
| Isotope Label | Labeled Moiety | Research Application | Analytical Technique |
| ¹³C | Glycerol backbone | Tracing the incorporation of glycerol into newly synthesized triglycerides (TG). nih.gov | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov |
| ¹³C | Oleic acid chain | Following the pathway of exogenous fatty acids into TG synthesis. nih.gov | Mass Spectrometry. semanticscholar.org |
| ²H (Deuterium) | Glycerol backbone | Measuring whole-body glycerol and fatty acid flux to assess lipolysis. nih.govsemanticscholar.org | Gas Chromatography-Mass Spectrometry (GC-MS). |
Non Clinical Research Applications in Materials Science and Advanced Systems
Investigation as a Plasticizer in Polymer Science and Materials Development
Plasticizers are additives used to increase the flexibility, workability, and durability of polymeric materials. specialchem.com They function by embedding themselves between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material. rsc.orgrsc.org The investigation of bio-based plasticizers is a significant area of research aimed at developing more sustainable and non-toxic alternatives to conventional petroleum-based plasticizers like phthalates. rsc.org
While direct research on Glyceryl 1-oleate, diacetate as a primary plasticizer is specific, studies on its constituent components—glyceryl diacetate (diacetin) and esters of oleic acid—provide a strong basis for its potential applications. Glyceryl diacetate is known to act as a plasticizer, enhancing the flexibility of materials. atamanchemicals.comatamankimya.com Similarly, fatty acid esters are widely used to plasticize polymers such as polyvinyl chloride (PVC). researchgate.net A related compound, diacetyl epoxy glyceryl oleate (B1233923), has been synthesized and proposed for use as a plasticizer, noted for its good stability, fluidity, and compatibility with plastics. google.comgoogle.com These findings suggest that this compound would likely exhibit plasticizing properties, combining the characteristics of both its short-chain acetate (B1210297) and long-chain oleate moieties.
The compatibility of a plasticizer with a polymer matrix is crucial for its effectiveness and to prevent issues like leaching or migration. The amphiphilic nature of this compound, with its lipophilic oleate tail and more polar diacetate head, suggests it could have variable compatibility with different polymers. Research on similar fatty acid esters indicates they are highly compatible with non-polar polymers like PVC. researchgate.net Conversely, the glycerol (B35011) and diacetate components might enhance compatibility with more hydrophilic polymers. For instance, glycerol is a known plasticizer for hydrophilic polymers like pullulan, a polysaccharide. researchgate.net However, the presence of the long hydrophobic oleate chain can lead to incompatibility with highly hydrophilic polymers if not formulated correctly. researchgate.net The balance of hydrophilic and hydrophobic regions in this compound would therefore be a key factor in determining its optimal polymer matrix compatibility.
The stability and fluidity of plasticizers are critical for the processing and long-term performance of plasticized materials. Low volatility is a desirable trait for a plasticizer to ensure it remains within the polymer matrix over time and under varying environmental conditions. specialchem.com The relatively high molecular weight of this compound (440.6 g/mol ) suggests it would have lower volatility compared to smaller plasticizers. nih.gov Research on diacetyl epoxy glyceryl oleate highlights its good fluidity, which is beneficial for polymer processing. google.comgoogle.com This suggests that this compound would also contribute to the fluidity of material formulations, acting as a lubricant between polymer chains and facilitating easier processing. rsc.org
Properties of Related Plasticizer Compounds
| Compound | Key Properties as a Plasticizer | Potential Polymer Compatibility | Source |
|---|---|---|---|
| Glyceryl Diacetate (Diacetin) | Enhances flexibility and durability. Acts as a solvent and carrier. | Used in various polymer-based products. | atamanchemicals.com |
| Fatty Acid Esters (e.g., oleates, stearates) | Commonly used to impart flexibility, particularly in PVC. | Highly compatible with non-polar polymers like PVC. | researchgate.net |
| Glycerol | Lowers glass transition temperature. | Compatible with hydrophilic polymers and biopolymers like soy-protein. | rsc.orgresearchgate.net |
| Diacetyl Epoxy Glyceryl Oleate | Good stability, fluidity, and intermiscibility with plastics. | Proposed for use in plastics processing. | google.comgoogle.com |
Development of Advanced Carrier Systems for Research Probes and Bio-Active Molecules (e.g., nanoparticulate liquid dispersions)
There is significant interest in lipid-based nanoparticles for the delivery of therapeutic agents and research probes. nih.gov These systems can encapsulate both hydrophobic and hydrophilic molecules, protect them from degradation, and control their release. nih.govresearchgate.net While research on this compound for these systems is not extensively documented, extensive studies on the closely related compound Glyceryl Monooleate (GMO) provide valuable insights.
Applications in Liquid Crystal Studies and Their Structural Behavior
The self-assembly of amphiphilic lipids into liquid crystalline phases is a field of intense study due to their relevance in biological systems and their potential in materials science. researchgate.netresearchgate.net Glyceryl Monooleate (GMO) is a well-studied lipid that forms various lyotropic liquid crystalline phases in water, including lamellar, and bicontinuous cubic phases. researchgate.netresearchgate.net These phases are of interest for applications such as drug delivery and as templates for nanomaterials. researchgate.net
The structural behavior of these systems is highly dependent on the molecular geometry of the amphiphile. The introduction of two acetate groups to the glycerol headgroup, as in this compound, would significantly change the molecule's hydrophilic-lipophilic balance (HLB) and its effective shape. This modification would be expected to influence the curvature of the lipid-water interface, potentially leading to the formation of different liquid crystalline phases compared to GMO. For instance, an increase in the headgroup size could shift the phase equilibrium from lamellar or cubic phases towards micellar or hexagonal phases. researchgate.net Systematic studies on mixtures of GMO with other lipids have shown that changes in composition can predictably tune the resulting liquid crystal structure. researchgate.net Therefore, this compound could be a valuable compound for fundamental studies on lipid self-assembly and for designing novel liquid crystalline materials with tailored structural properties.
Liquid Crystalline Phases Formed by Glyceryl Monooleate (GMO) in Water
| Phase Type | Structural Characteristics | Potential Application | Source |
|---|---|---|---|
| Lamellar (Lα) | Stacked lipid bilayers separated by water layers. | Model membrane studies. | researchgate.net |
| Bicontinuous Cubic (QII) | Continuous lipid bilayer separating two non-intersecting aqueous networks. High viscosity. | Controlled release of drugs and bioactive molecules. | researchgate.netresearchgate.net |
| Reversed Hexagonal (HII) | Cylindrical water channels arranged in a hexagonal lattice, enclosed by a continuous lipid region. | Encapsulation of hydrophilic molecules. | researchgate.net |
Research into Biotechnological Production Pathways for Industrial Precursors
The synthesis of specialty esters like this compound typically involves chemical routes using catalysts at elevated temperatures. google.comgoogle.com However, there is a growing interest in developing biotechnological pathways using enzymes, such as lipases, which can offer greater specificity, milder reaction conditions, and a more sustainable process.
Research has demonstrated the successful lipase-catalyzed synthesis of diacylglycerols from glycerol monooleate and fatty acids or their esters. scilit.com This suggests a potential enzymatic pathway for this compound. Such a process could involve a two-step reaction:
Esterification: Lipase-catalyzed esterification of glycerol with oleic acid to produce glyceryl 1-oleate.
Acetylation: Subsequent lipase-catalyzed acetylation of the remaining free hydroxyl groups on the glyceryl 1-oleate using an acetyl donor, such as acetic acid or ethyl acetate.
This enzymatic approach could provide a high-purity product under environmentally friendly conditions. The development of immobilized lipases further enhances the feasibility of such industrial-scale biotechnological production, allowing for enzyme reuse and continuous processing. scilit.com
Future Directions and Emerging Research Avenues
Advancements in Stereoselective Synthesis of Glyceryl Diacetate Oleate (B1233923) Isomers
The precise spatial arrangement of fatty acids on the glycerol (B35011) backbone is critical to the biological function of diacylglycerols. Future research will increasingly focus on stereoselective synthesis to produce specific isomers of Glyceryl diacetate oleate, enabling a more accurate investigation of their structure-function relationships.
Current chemical synthesis methods for structured lipids often result in a random distribution of fatty acids, whereas enzymatic synthesis offers greater precision. ocl-journal.org Lipases, for example, can exhibit high regioselectivity, making them powerful tools for producing structured lipids with specific fatty acid positioning. ocl-journal.orgnih.gov Future advancements will likely involve:
Novel Biocatalysts : Exploring and engineering lipases with enhanced specificity for oleic acid at the sn-1 position and acetate (B1210297) at the sn-2 and sn-3 positions will be crucial. This may involve sourcing enzymes from novel microorganisms or using protein engineering to modify existing enzymes. mdpi.com
One-Pot, Two-Step Procedures : The development of efficient, multi-step enzymatic or chemoenzymatic reactions carried out in a single vessel can streamline the synthesis of specific isomers, improving yields and reducing purification challenges. rug.nl
Protecting Group Chemistry : A careful selection of orthogonal protecting groups for the glycerol backbone will allow for the sequential and controlled addition of oleic acid and acetic acid, ensuring the desired stereochemistry. nih.gov This approach provides a potential template for synthesizing a variety of chiral glycerides. researchgate.net
Integrated Omics Approaches for Comprehensive Lipidomics Profiling
To fully understand the biological impact of Glyceryl 1-oleate, diacetate, it is essential to map its metabolic fate and its effects on cellular lipid networks. Integrated "omics" approaches, particularly lipidomics combined with transcriptomics and metabolomics, provide a powerful platform for this comprehensive profiling. nih.govresearchgate.net
Mass spectrometry (MS) is the core technology for lipidomics, offering high sensitivity and the ability to identify and quantify thousands of individual lipid species. metwarebio.comnih.gov Future research will utilize:
High-Resolution MS : Advanced MS instruments enable accurate mass measurements, which are critical for the precise identification of this compound and its downstream metabolites. metwarebio.com Tandem MS (MS/MS) provides detailed structural information by fragmenting lipid ions, allowing for the differentiation of isomers. nih.gov
Multi-Omics Data Integration : By correlating lipidomics data with changes in gene expression (transcriptomics) and other small molecule metabolites (metabolomics), researchers can build a holistic picture of the cellular response to this compound. nih.govmdpi.com This can help identify the specific enzymes and metabolic pathways regulated by this compound and uncover novel biological functions. nih.gov
Development of Novel Computational Models for Predicting Biological Activity
Computational modeling is becoming an indispensable tool for predicting the biological activity of molecules and understanding their mechanisms of action at a molecular level. For this compound, these models can accelerate research by prioritizing experimental studies and providing insights that are difficult to obtain through laboratory methods alone.
Emerging computational approaches include:
Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. wikipedia.org By developing QSAR models for diacylglycerols, researchers can predict the potential efficacy or specific interactions of this compound based on its distinct structural features. nih.govnih.govmdpi.com
Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of this compound within a biological membrane over time. nih.govscispace.com This allows researchers to investigate how its acyl chain composition affects its orientation, translocation (flip-flop) across the membrane, and its availability to interact with proteins like Protein Kinase C (PKC), a key enzyme in cellular signaling. nih.govresearchgate.netpnas.org These simulations can also predict how the molecule might alter membrane properties such as fluidity. nih.gov
Table 1: Computational Models in Lipid Research
| Computational Model | Description | Application for this compound |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical relationships between molecular structure and biological activity to predict the potency of new compounds. wikipedia.org | Predicting specific biological activities (e.g., enzyme activation/inhibition) based on its unique structure. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand their behavior in a biological environment, such as a cell membrane. nih.govscispace.com | Investigating its interaction with cell membranes, its influence on membrane properties, and its binding affinity to target proteins. nih.govresearchgate.net |
Exploration of Unconventional Catalytic Systems for Sustainable Synthesis
The demand for greener and more efficient chemical processes is driving the exploration of unconventional catalytic systems for the synthesis of structured lipids like this compound. mdpi.com These systems aim to overcome the limitations of traditional chemical catalysis, which often requires harsh conditions and can produce unwanted by-products. proquest.com
Future research in this area will focus on:
Immobilized Enzymes : While lipases are effective, immobilizing them on solid supports enhances their stability, reusability, and ease of separation from the reaction mixture, making the process more cost-effective and sustainable. mdpi.comproquest.com
Novel Solid Acid Catalysts : Materials like mesoporous sulfonic acids are being investigated as selective heterogeneous catalysts for the synthesis of monoglycerides (B3428702) and other partial esters of glycerol, offering potential for more controlled and efficient reactions. semanticscholar.org
Pickering Emulsion Systems : This innovative approach uses catalyst particles (such as lipase) to stabilize an emulsion, creating a large interfacial area between reactants. mdpi.com This has been shown to dramatically increase reaction rates and efficiency in the enzymatic synthesis of structured lipids. mdpi.com
Ultrasonic-Assisted Synthesis : The application of low-frequency ultrasound can enhance the activity of lipase (B570770) catalysts, potentially increasing the rate of synthesis and reducing the optimal reaction temperature, contributing to a more energy-efficient process. researchgate.net
Self-Reproducing Catalysts : A frontier concept involves designing artificial membranes embedded with synthetic catalysts that can self-replicate while simultaneously driving the synthesis of new phospholipids (B1166683), creating a system capable of sustained growth. nih.gov
Table 2: Emerging Catalytic Systems for Structured Lipid Synthesis
| Catalytic System | Principle | Potential Advantage for Synthesis |
|---|---|---|
| Immobilized Lipases | Enzymes are fixed onto a solid support, preventing them from dissolving in the reaction medium. mdpi.comproquest.com | Enhanced stability, reusability, and simplified product purification. |
| Pickering Emulsions | Solid catalyst particles (e.g., lipase) stabilize the oil-water interface, maximizing reactant contact. mdpi.com | Significantly increased reaction efficiency and catalytic performance. mdpi.com |
| Ultrasonic Treatment | Low-frequency ultrasound is used to enhance enzyme activity. researchgate.net | Increased synthesis rates and lower reaction temperatures. researchgate.net |
| Solid Acid Catalysts | Utilizing solid materials with acidic properties to catalyze esterification reactions. semanticscholar.org | High selectivity and potential for new, more efficient large-scale processes. semanticscholar.org |
High-Throughput Screening Methodologies for Functional Characterization
To efficiently explore the diverse biological roles of this compound, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid testing of a large number of biological interactions in parallel, accelerating the discovery of new functions and applications. patsnap.com
The development of HTS platforms for lipids is a rapidly advancing field:
Automated Cell-Based Assays : These systems use robotic liquid handlers and automated imaging to test the effects of lipids on cultured cells in 96-well or 384-well plates. nih.govrsc.org This enables the rapid screening of how this compound might affect cellular processes like lipid accumulation, cell proliferation, or the activation of specific signaling pathways. researchgate.net
LC-MS Based Screening : High-throughput liquid chromatography-mass spectrometry (LC-MS) platforms have been developed for the large-scale screening of bioactive lipids in biological samples like plasma. nih.govsurrey.ac.uk Such platforms can be adapted to screen for the functional effects of this compound on the lipidome of treated cells or organisms. nih.gov
Integrated Screening Platforms : The future of HTS lies in fully automated workflows that integrate sample preparation, screening, and data analysis. rsc.org These platforms can rapidly evaluate numerous formulations and concentrations of this compound, providing robust data on its physicochemical properties and biological efficacy, significantly saving time and resources. rsc.orgosti.gov
Table 3: High-Throughput Screening (HTS) Platforms
| HTS Platform | Technology | Application for this compound |
|---|---|---|
| Automated Cell-Based Assays | Robotic liquid handling, automated microscopy, and fluorescence plate readers. nih.govresearchgate.net | Screening for effects on cell viability, lipid storage, and signaling pathway activation. researchgate.net |
| LC-MS Platforms | Rapid liquid chromatography coupled with tandem mass spectrometry. nih.govsurrey.ac.uk | High-throughput analysis of changes in the cellular lipidome in response to treatment. nih.gov |
| Integrated Automated Systems | Combines automated LNP or formulation preparation with physicochemical characterization and biological evaluation. rsc.org | Rapid optimization and screening of delivery systems and functional efficacy. rsc.orgosti.gov |
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural identification and quantification of Glyceryl 1-oleate, diacetate in complex biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for identification and quantification in microbial extracts, as demonstrated in the analysis of Trichoderma harzianum metabolites, where this compound was detected at 5.23% . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) can further confirm structural details, including esterification patterns and purity .
Q. How can researchers differentiate this compound from other glycerides (e.g., mono- or triacetates) in mixed samples?
- Methodological Answer : Thin-layer chromatography (TLC) with iodine vapor staining can preliminarily separate glycerides based on polarity. For precise differentiation, reverse-phase HPLC with evaporative light scattering detection (ELSD) or tandem mass spectrometry (MS/MS) is recommended. These methods resolve structural isomers by retention time and fragmentation patterns .
Q. What synthetic routes are available for this compound, and how is reaction efficiency monitored?
- Methodological Answer : The compound is synthesized via esterification of glycerol with oleic acid and acetic acid under acidic catalysis. Reaction progress is tracked using Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of hydroxyl (-OH) peaks (3,400 cm⁻¹) and the emergence of ester carbonyl (1,740 cm⁻¹) signals . Purity is validated via acid value titration and GC-MS .
Advanced Research Questions
Q. What experimental design strategies optimize the extraction yield of this compound from microbial cultures?
- Methodological Answer : Response surface methodology (RSM) with a central composite design (CCD) can model solvent polarity, extraction time, and temperature effects. For example, n-butanol extraction (as in Trichoderma harzianum studies) maximizes yield due to its intermediate polarity, which balances solubility and selectivity . D-optimal designs are also effective for minimizing experimental runs while capturing nonlinear relationships .
Q. How does this compound influence lipid nanoparticle (SLN) formulation stability and drug encapsulation efficiency?
- Methodological Answer : In solid lipid nanoparticles (SLNs), this compound acts as a co-surfactant, reducing interfacial tension and improving drug loading. A CCD approach can optimize variables like lipid:drug ratio and surfactant concentration. Dynamic light scattering (DLS) and differential scanning calorimetry (DSC) assess particle size stability and crystallinity .
Q. What in vitro models are suitable for evaluating the emulsifying and bioactivity properties of this compound?
- Methodological Answer : The compound’s emulsifying capacity is tested using the hydrophilic-lipophilic balance (HLB) method in oil-water systems. For bioactivity, cell-based assays (e.g., antifungal or antioxidant activity in Trichoderma harzianum) require dose-response studies with positive controls (e.g., ascorbic acid for antioxidants). Synergistic effects with other metabolites are analyzed via checkerboard assays .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Variability may arise from differences in sample purity, extraction methods, or assay conditions. Meta-analyses should standardize data using the Cochrane Handbook guidelines, focusing on variables like solvent type (polar vs. nonpolar) and microbial strain specificity. Replicating studies under controlled conditions with certified reference materials (CRMs) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
